molecular formula C8H7NO2S B14336771 [(2-Nitroethenyl)sulfanyl]benzene CAS No. 101933-27-1

[(2-Nitroethenyl)sulfanyl]benzene

Cat. No.: B14336771
CAS No.: 101933-27-1
M. Wt: 181.21 g/mol
InChI Key: NYDYRZCSWAKHFG-UHFFFAOYSA-N
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Description

[(2-Nitroethenyl)sulfanyl]benzene is a nitro-substituted aromatic compound characterized by a benzene ring functionalized with a sulfanyl (-S-) group linked to a nitroethenyl (-CH₂-CH(NO₂)-) moiety. This structure confers unique electronic and steric properties due to the electron-withdrawing nitro group and the sulfur atom’s polarizability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Nitroethenyl)sulfanyl]benzene typically involves the reaction of benzene with nitroethenyl sulfide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(2-Nitroethenyl)sulfanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield dinitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

[(2-Nitroethenyl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which [(2-Nitroethenyl)sulfanyl]benzene exerts its effects involves interactions with molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methoxy-β-nitrostyrene (1-Methoxy-4-(2-nitroethenyl)benzene)

Structural Differences :

  • Substituent : Methoxy (-OCH₃) vs. sulfanyl (-S-) group.
  • Molecular Weight: Calculated as 193.18 g/mol (C₉H₉NO₃) for the methoxy derivative. The sulfanyl analog would have a slightly higher molecular weight (~209.26 g/mol, C₈H₇NO₂S).

[(2-Phenylethynyl)sulfonyl]benzene

Structural Differences :

  • Functional Group : Sulfonyl (-SO₂-) vs. sulfanyl (-S-).
  • Electronic Effects : Sulfonyl groups are strongly electron-withdrawing, reducing aromatic ring electron density compared to sulfanyl.

Comparative Data Table

Property [(2-Nitroethenyl)sulfanyl]benzene (Hypothetical) 4-Methoxy-β-nitrostyrene [(2-Phenylethynyl)sulfonyl]benzene
Molecular Formula C₈H₇NO₂S C₉H₉NO₃ C₁₄H₁₀O₂S
Molecular Weight (g/mol) ~209.26 193.18 ~258.29
Key Substituents -S-CH₂-CH(NO₂)- -OCH₃, -CH₂-CH(NO₂)- -SO₂-C≡C-Ph
Electronic Effects Moderate electron-withdrawing (nitro) + polarizable (S) Electron-donating (OCH₃) + nitro Strong electron-withdrawing (SO₂)
Reactivity Potential nucleophilic S-site; nitro-mediated electrophilic reactions Michael addition, cycloadditions Likely inert due to sulfonyl stability
Safety Data Not available (inferred: possible sulfur-related hazards) Skin/eye irritation No data

Research Findings and Inferences

  • Synthetic Utility : The nitroethenyl group in this compound may enable applications in heterocyclic synthesis, similar to 4-methoxy-β-nitrostyrene’s use in preparing indoles and pyrroles .
  • Solubility : Sulfanyl derivatives typically exhibit lower water solubility than methoxy analogs due to reduced polarity.
  • Spectroscopic Properties : The nitro group’s conjugation in both compounds suggests strong UV-Vis absorption near 300–400 nm, but sulfanyl’s polarizability may redshift absorption compared to methoxy.

Q & A

Q. Basic: What synthetic methodologies are commonly employed for [(2-Nitroethenyl)sulfanyl]benzene, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, a related sulfanylbenzene derivative was synthesized by reacting a thiol-containing precursor (e.g., 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol) with a nitro-substituted electrophile (e.g., 4-nitrophthalonitrile) in dry DMF under inert atmosphere (N₂). Key optimization parameters include:

  • Temperature : 50–55°C for 5 days to ensure complete reaction .
  • Solvent system : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group.
  • Base : Dry potassium carbonate aids in deprotonating the thiol to form the reactive thiolate ion.
    Post-synthesis, crystallization in acetone/petroleum ether yields high-purity crystals (70% yield) .

Q. Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • FT-IR : Identifies functional groups (e.g., S–C, C=C, NO₂) via vibrational modes. For example, nitro group stretching vibrations appear near 1520–1350 cm⁻¹ .
  • X-ray diffraction (XRD) : Resolves crystal structure (monoclinic systems, space group P21/n) and intermolecular interactions (e.g., weak C–H⋯N hydrogen bonds). Software like SHELXL refines structural parameters, while ORTEP-3 visualizes molecular geometry .
  • NMR : ¹H/¹³C NMR confirms regiochemistry and electronic environments (e.g., deshielding near nitro groups).

Q. Advanced: How do experimental (XRD) and computational (DFT) structural parameters compare for this compound derivatives?

Answer:
DFT/B3LYP/6-311G(d) calculations align closely with XRD data but may show minor discrepancies due to crystal packing effects. Example comparisons for a related compound:

Parameter XRD (Experimental) DFT (Calculated)
Bond length (C–S)1.76 Å1.78 Å
Bond angle (C–C–N)120.5°119.8°
Dihedral angle (S–C–C–N)178.2°177.5°

Theoretical methods neglect intermolecular interactions, explaining slight deviations .

Q. Advanced: What intermolecular interactions stabilize the crystal lattice of this compound?

Answer:
XRD analysis reveals weak C–H⋯N hydrogen bonds (2.5–3.0 Å) between nitro groups and aromatic protons. These interactions, along with π-stacking of aromatic rings, contribute to a layered crystal packing in the P21/n space group. van der Waals forces further stabilize the lattice, as evidenced by close sulfur–aromatic contacts (~3.4 Å) .

Q. Advanced: How can electronic properties (HOMO-LUMO, MEP) guide reactivity predictions for this compound?

Answer:

  • HOMO-LUMO gap : A narrow gap (e.g., 4.39 eV) suggests redox activity. The nitro group lowers LUMO energy, enhancing electrophilicity .
  • Molecular Electrostatic Potential (MEP) : Nitro regions exhibit strong electron-withdrawing character (positive MEP), while sulfur atoms show electron density (negative MEP). This polarity directs nucleophilic/electrophilic attack sites .

Q. Advanced: How should researchers resolve contradictions between experimental and computational vibrational spectra?

Answer:
Discrepancies in FT-IR vs. DFT-predicted frequencies arise from:

  • Solvent effects : Theoretical models often assume gas-phase conditions.
  • Anharmonicity : DFT approximations may neglect anharmonic vibrational modes.
    Methodology :

Scale calculated frequencies by 0.96–0.98 to match experimental data.

Compare relative peak intensities rather than absolute wavenumbers.

Validate with Raman spectroscopy for complementary data .

Q. Basic: What safety protocols are recommended for handling this compound?

Answer:
While direct toxicity data is limited, general precautions for nitro compounds and sulfides apply:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Properties

IUPAC Name

2-nitroethenylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDYRZCSWAKHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40721126
Record name [(2-Nitroethenyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101933-27-1
Record name [(2-Nitroethenyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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